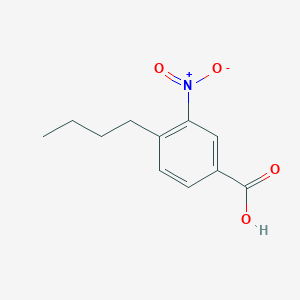

4-Butyl-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-butyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C11H13NO4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14) |

InChI Key |

KWLJDYLRBBSILI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Butyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The most logical and efficient route to 4-Butyl-3-nitrobenzoic acid is via the electrophilic nitration of 4-butylbenzoic acid. This strategy is predicated on the directing effects of the substituents on the aromatic ring. The butyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position that is ortho to the butyl group and meta to the carboxylic acid group, which is the 3-position of the benzene ring.

The overall reaction is as follows:

Caption: Logical flow of the synthesis and analysis of this compound.

An In-depth Technical Guide to 4-Butyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Butyl-3-nitrobenzoic acid, with a focus on the tert-butyl isomer (4-tert-butyl-3-nitrobenzoic acid) for which more data is available. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties

4-tert-Butyl-3-nitrobenzoic acid is a derivative of benzoic acid with a tert-butyl group at the 4-position and a nitro group at the 3-position. Its chemical structure and key properties are summarized below.

Table 1: General Chemical Properties of 4-tert-Butyl-3-nitrobenzoic acid [1][2][3][4]

| Property | Value |

| Chemical Name | 4-tert-butyl-3-nitrobenzoic acid |

| CAS Number | 59719-78-7 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Purity | Typically available at ≥95% |

| InChI Key | QIHHYQWNYKOHEV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 4-tert-Butyl-3-nitrobenzoic acid (Predicted and Experimental Analogs)

| Property | Value | Notes |

| Melting Point | No experimental data found. | The isomer 4-tert-butyl-2-nitrobenzoic acid has a reported melting point of 138-143 °C. |

| Boiling Point | No experimental data found. | |

| Solubility | No specific data found. | Nitrobenzoic acids are generally soluble in oxygenated and chlorinated solvents. |

| pKa | No experimental data found. | The pKa of 3-nitrobenzoic acid is 3.47, suggesting the nitro group increases acidity compared to benzoic acid. |

Synthesis

Logical Synthesis Workflow

The synthesis would likely proceed via the electrophilic nitration of 4-tert-butylbenzoic acid. The tert-butyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky tert-butyl group at the ortho position, the nitration is expected to predominantly occur at the meta position relative to the carboxylic acid, which is the 3-position.

Caption: Plausible synthesis of 4-tert-Butyl-3-nitrobenzoic acid.

Example Experimental Protocol for a Related Compound: Synthesis of 4-substituted-3-nitrobenzoic acid[6]

The following is a general procedure for the nitration of a substituted benzoic acid, which could be adapted for the synthesis of 4-tert-butyl-3-nitrobenzoic acid.

Reagents and Conditions: [5]

-

Starting material: 4-substituted benzoic acid

-

Nitrating agent: Sodium nitrate (NaNO₃) in sulfuric acid (H₂SO₄)

-

Temperature: 0 °C to room temperature

-

Reaction time: 24 hours

Procedure: [5]

-

The 4-substituted benzoic acid is slowly added to concentrated sulfuric acid at 0 °C.

-

Sodium nitrate is then added portion-wise while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization.

Spectral Data

No experimental spectra for 4-tert-butyl-3-nitrobenzoic acid were found in the available literature. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 4-tert-butyl-3-nitrobenzoic acid is expected to show the following signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

Three aromatic protons exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show:

-

A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

Six distinct signals for the aromatic carbons, including the carbon of the carboxylic acid group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

-

O-H stretching of the carboxylic acid (broad band).

-

C=O stretching of the carboxylic acid.

-

N-O stretching of the nitro group (asymmetric and symmetric).

-

C-H stretching of the aromatic ring and the tert-butyl group.

-

Aromatic C=C stretching.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and fragmentation of the tert-butyl group.

Biological Activity

There is limited specific information on the biological activity of 4-tert-butyl-3-nitrobenzoic acid. However, nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically interesting heterocyclic compounds.[6] Some studies have explored the biological activities of related nitrobenzoic acid derivatives. For example, certain derivatives have been investigated for their potential as antitrypanosomal agents and as enteropeptidase inhibitors for the treatment of obesity.[7] Additionally, some nitro-substituted benzoic acid derivatives have been noted for their potential antimicrobial properties.[8]

Potential Signaling Pathway Involvement (Hypothetical)

Given the general interest in nitroaromatic compounds in drug discovery, 4-tert-butyl-3-nitrobenzoic acid could potentially interact with various biological targets. The nitro group can be bioreduced to form reactive intermediates that may interact with cellular macromolecules. The overall structure could serve as a scaffold for the design of enzyme inhibitors or receptor ligands.

Caption: Hypothetical interaction with biological targets.

Conclusion

4-tert-Butyl-3-nitrobenzoic acid is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum [m.chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Butyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Butyl-3-nitrobenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, characterized by a butyl group and a nitro group on the benzoic acid backbone, suggests potential applications as a building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for any further investigation into its chemical and biological properties. This guide outlines a systematic approach to its structure elucidation, combining spectroscopic analysis and synthetic methodology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, purification, and analysis of the compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Predicted to be a solid |

| CAS Number | Not assigned |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 4-butylbenzoic acid. The butyl group at the para position directs the incoming nitro group to the meta position (position 3) relative to the carboxylic acid, which is a meta-directing group.

Experimental Workflow

discovery and history of 4-Butyl-3-nitrobenzoic acid

An In-depth Technical Guide to 4-Butyl-3-nitrobenzoic Acid: Synthesis, Properties, and Historical Context

Introduction

This compound is a substituted aromatic carboxylic acid. As a member of the nitrobenzoic acid family, it holds potential as a building block in organic synthesis. While the specific discovery and a detailed history of this compound are not extensively documented in scientific literature, its chemical nature places it within a class of compounds that are significant as intermediates in the development of pharmaceuticals and other complex organic molecules.[1][2] Nitrobenzoic acid derivatives, in general, are recognized for their role in creating various heterocyclic compounds with pharmacological relevance.[1] This guide provides a comprehensive overview of the available data, a proposed synthetic route based on established chemical principles, and the broader historical context of related compounds in medicinal chemistry.

Physicochemical Data

| Property | Value (for 4-tert-butyl-2-nitrobenzoic acid) | Reference |

| Molecular Formula | C11H13NO4 | [3][4] |

| Molecular Weight | 223.22 g/mol | [3] |

| CAS Number | 103797-19-9 | [3] |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Proposed Synthesis and Experimental Protocol

The most direct synthetic route to this compound is the electrophilic aromatic substitution (nitration) of 4-butylbenzoic acid. The carboxylic acid group is a meta-director, and the butyl group is an ortho-, para-director. In this case, the directing effects of the two groups would lead to the substitution of the nitro group at the 3-position.

Experimental Workflow Diagram

Detailed Experimental Protocol

This protocol is adapted from general procedures for the nitration of benzoic acid and its derivatives.[5][6]

Materials:

-

4-butylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid. This should be done in an ice/salt bath to maintain a temperature at or below 0°C. For each gram of 4-butylbenzoic acid, a mixture of approximately 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃ can be used.[6]

-

Reaction Setup: In a separate larger beaker, add 2.5 mL of concentrated sulfuric acid for each gram of 4-butylbenzoic acid to be used.[6] Cool this beaker in an ice/salt bath to 0°C or less.

-

Addition of Reactant: Slowly add the dry, solid 4-butylbenzoic acid to the cold sulfuric acid while stirring. It is crucial to maintain the temperature below 5°C throughout the addition to prevent the formation of unwanted side products.[6]

-

Nitration: Once the 4-butylbenzoic acid is fully dissolved or has formed a slurry, begin the dropwise addition of the cold nitrating mixture. Use a thermometer to monitor the reaction temperature, ensuring it does not exceed 5-10°C.

-

Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly and with vigorous stirring onto a slurry of crushed ice and water.[6] A precipitate of the crude this compound should form.

-

Isolation and Purification:

-

Collect the solid product by suction filtration.

-

Wash the precipitate repeatedly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization, for example, from an ethanol-water mixture.

-

Allow the purified product to air dry completely.

-

Historical Context and Potential Applications

The history of drug discovery is closely tied to the availability of versatile chemical intermediates.[7] The development of early synthetic drugs, such as analgesics and antipyretics, often stemmed from simple chemical modifications of byproducts from the coal-tar industry.[7]

Substituted nitrobenzoic acids are a cornerstone of modern medicinal chemistry. They serve as precursors for a wide range of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group allows for the formation of esters, amides, and other derivatives. These transformations are fundamental in the synthesis of novel therapeutic agents. While there are no specific documented applications for this compound, its structure makes it a candidate for use in the synthesis of new chemical entities for biological screening. The broader class of nitrobenzoic acids and their derivatives have been investigated for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[2]

Conclusion

This compound is a chemical compound for which a plausible synthetic route can be designed based on well-established principles of organic chemistry. While it does not have a prominent, documented history of discovery, it belongs to a class of compounds—substituted nitrobenzoic acids—that have been instrumental in the advancement of medicinal chemistry and drug discovery. Further research would be needed to isolate and characterize this compound fully and to explore its potential applications as a synthetic intermediate.

References

- 1. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 3. 4-Tert-butyl-2-nitrobenzoic acid | C11H13NO4 | CID 257326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-Butyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. While specific research on this compound is limited, this technical guide provides a comprehensive overview based on the chemistry of analogous compounds. This document outlines a probable synthetic route, predicted physicochemical properties, and a review of the biological activities of structurally related nitrobenzoic acid derivatives. The information presented herein serves as a foundational resource for researchers and professionals in drug development interested in the potential applications of this and similar molecules.

Introduction

Nitrobenzoic acids and their derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a nitro group on the benzene ring provides a versatile scaffold for chemical modification and imparts specific electronic properties that can lead to diverse biological activities. This review focuses on this compound, a molecule for which detailed experimental data is not widely available. By examining the established synthesis and properties of closely related analogs, we can infer a scientific profile for this compound and suggest potential avenues for future investigation.

Chemical Synthesis

Proposed Synthesis Workflow

The proposed synthesis of this compound would likely proceed via the electrophilic nitration of 4-butylbenzoic acid. The butyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Therefore, the nitration is expected to occur at the position ortho to the butyl group and meta to the carboxylic acid group, which is the 3-position.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on the general methods for the nitration of benzoic acid derivatives:

-

Dissolution: Dissolve 4-butylbenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a flask equipped with a stirrer.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce. However, we can predict its properties based on data from structurally similar compounds.

| Property | Predicted Value / Characteristic | Basis for Prediction (Analogous Compounds) |

| Molecular Formula | C₁₁H₁₃NO₄ | - |

| Molecular Weight | 223.23 g/mol | - |

| Appearance | Likely a pale yellow to white crystalline solid | General appearance of nitrobenzoic acid derivatives. |

| Melting Point | Expected to be in the range of 150-200 °C | Based on melting points of similar substituted nitrobenzoic acids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of benzoic acid derivatives. |

| ¹H NMR | Aromatic protons, butyl chain protons, and a carboxylic acid proton with characteristic chemical shifts. | Spectroscopic data of related compounds. |

| ¹³C NMR | Aromatic carbons, butyl carbons, and a carboxyl carbon with expected chemical shifts. | Spectroscopic data of related compounds. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and aromatic C-H stretches. | Spectroscopic data of related compounds. |

Potential Biological Activities and Signaling Pathways

While no biological studies have been specifically reported for this compound, the broader class of nitrobenzoic acid derivatives has been investigated for various pharmacological activities. These activities often stem from the ability of the nitro group to participate in redox reactions or the overall molecule to act as an enzyme inhibitor or a receptor ligand.

Review of Biological Activities of Related Compounds

-

Antimicrobial Activity: Some nitroaromatic compounds exhibit antimicrobial properties by interfering with microbial metabolic pathways.

-

Enzyme Inhibition: Nitrobenzoic acid derivatives have been explored as inhibitors of various enzymes, which could be relevant in different disease contexts.

-

Anticancer Potential: Certain nitro-substituted compounds have been investigated for their potential as anticancer agents, although the mechanisms are often complex.

Hypothetical Signaling Pathway of Interest

Given the potential for nitroaromatic compounds to induce cellular stress, a possible signaling pathway to investigate for this compound could be related to cellular stress response pathways.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further scientific exploration. This technical guide provides a foundational understanding based on the established chemistry of its analogs. Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening could then elucidate its potential pharmacological activities, paving the way for its development in various therapeutic areas. The methodologies and predicted properties outlined in this document provide a solid starting point for researchers and drug development professionals to embark on the systematic investigation of this compound.

physical characteristics of 4-Butyl-3-nitrobenzoic acid

An in-depth technical guide on the physical and spectroscopic characteristics of 4-Butyl-3-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a summary of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a butyl group and a nitro group on the benzoic acid core, dictates its physical and chemical behavior. Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Melting Point | 129-133 °C |

| Boiling Point | 398.3±27.0 °C (Predicted) |

| Appearance | Solid |

| pKa | 3.56±0.10 (Predicted) |

| LogP | 2.94 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.65 (d, J=2.0 Hz, 1H), 8.35 (dd, J=8.2, 2.0 Hz, 1H), 7.61 (d, J=8.2 Hz, 1H), 3.01 (t, J=7.7 Hz, 2H), 1.70 (m, 2H), 1.43 (m, 2H), 0.97 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 170.1, 150.2, 137.9, 134.1, 131.9, 126.8, 125.0, 32.9, 30.2, 22.3, 13.8 |

| IR Spectroscopy | Characteristic peaks expected around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch), 1530 and 1350 cm⁻¹ (N-O stretches of nitro group) |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic characteristics of a novel compound such as this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (129-133 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring proper shimming for field homogeneity. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts (in ppm) relative to the TMS signal at 0 ppm.

Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical and structural characterization of a newly synthesized or isolated chemical entity like this compound.

Caption: Workflow for the Characterization of a Chemical Compound.

Solubility of 4-Butyl-3-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butyl-3-nitrobenzoic acid in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the known behavior of structurally similar compounds. Furthermore, it offers detailed experimental protocols for the determination of solubility and a proposed synthetic pathway for the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of substituted benzoic acids.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a non-polar butyl group, a polar nitro group, and an acidic carboxyl group, suggests a nuanced solubility profile in various organic solvents. The interplay of these functional groups dictates the compound's interactions with solvent molecules, influencing its utility in chemical synthesis, drug formulation, and other research applications. Understanding the solubility of this compound is crucial for process development, purification, and formulation design.

Nitrobenzoic acid derivatives are known to be important intermediates in the synthesis of a variety of pharmacologically active compounds. The solubility of these intermediates is a critical parameter for reaction kinetics, product yield, and purification efficiency.

Predicted Solubility of this compound

While specific quantitative data for this compound is not available, the solubility of structurally related compounds such as 4-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-chloro-3-nitrobenzoic acid can provide valuable insights. Generally, these compounds exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents. The presence of the butyl group in this compound is expected to increase its solubility in less polar solvents compared to its non-alkylated counterparts, due to the increased lipophilicity.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and nitro groups can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | The polar nature of the solvent can effectively solvate the polar functional groups of the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The butyl group enhances solubility in these less polar solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | Increased lipophilicity from the butyl group may allow for some solubility. |

| Non-polar | Hexane, Cyclohexane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Aqueous | Water | Very Low | The non-polar butyl group and the overall organic structure limit aqueous solubility. Solubility would be pH-dependent, increasing in basic solutions.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

Gravimetric Method for Quantitative Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the remaining solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Constant temperature bath (e.g., water bath)

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a constant temperature bath, agitating it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed in the temperature bath for several hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

The solubility can then be calculated in terms of mass per volume (e.g., g/L) or moles per volume (mol/L).

Titrimetric Method for Quantitative Solubility Determination

This method is suitable for acidic compounds like this compound and involves titrating a saturated solution with a standardized base.

Materials:

-

Saturated solution of this compound in the solvent of interest

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Phenolphthalein indicator

-

Burette, pipette, and conical flasks

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method.

-

Carefully pipette a known volume of the clear, saturated solution into a conical flask.

-

Add a few drops of phenolphthalein indicator to the flask.

-

Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.

-

Record the volume of NaOH solution used.

-

Calculate the molar concentration of the this compound in the saturated solution using the stoichiometry of the acid-base reaction (1:1 molar ratio).

Proposed Synthesis and Experimental Workflows

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 4-butylbenzoic acid. This is a common electrophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in a solvent.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, a qualitative assessment based on analogous compounds suggests high solubility in polar organic solvents and low solubility in non-polar and aqueous media. The provided experimental protocols offer robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their work. The proposed synthetic pathway provides a logical starting point for the preparation of this molecule. This guide serves as a foundational resource to aid in the handling and application of this compound in a research and development setting.

References

Stability and Storage of 4-Butyl-3-nitrobenzoic Acid: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, outlining the critical aspects of the stability and storage of 4-Butyl-3-nitrobenzoic acid. Understanding the chemical stability of this compound is paramount for ensuring its quality, efficacy, and safety in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its stability and developing appropriate storage conditions. The following table summarizes key parameters that should be experimentally determined. For illustrative purposes, data for the related compound 4-Nitrobenzoic acid is included.

| Property | This compound (Experimental Data Needed) | 4-Nitrobenzoic acid (Reference Data) |

| Molecular Formula | C₁₁H₁₃NO₄ | C₇H₅NO₄ |

| Molecular Weight | 223.22 g/mol | 167.12 g/mol |

| Melting Point | To be determined | 237 °C[1] |

| Boiling Point | To be determined | Sublimes[1] |

| Solubility | To be determined | <0.1 g/100 mL in water at 26 °C[1] |

| pKa | To be determined | 3.41 (in water)[1] |

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is influenced by the presence of the carboxylic acid, nitro, and butyl functional groups on the benzene ring. Potential degradation pathways may include:

-

Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions. While the amide bond is generally stable, extreme pH and temperature could lead to hydrolysis if the compound were, for example, an ester or amide derivative.

-

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, the loss of carbon dioxide, at elevated temperatures. For some benzoic acid derivatives, this has been observed at temperatures above 200°C[2].

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can be a significant degradation pathway, especially in the presence of reducing agents.

-

Oxidation: While the aromatic ring is relatively stable to oxidation, the butyl side chain could be susceptible to oxidation, potentially forming a variety of degradation products.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light, which can promote a variety of degradation reactions.

Forced Degradation Studies

To elucidate the intrinsic stability of this compound, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[3].

General Experimental Protocol for Forced Degradation

The following is a general protocol that should be adapted and optimized for this compound. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, must be developed and validated to separate and quantify the parent compound from its degradation products[4][5].

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Appropriate buffers

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl and/or with heating (e.g., 60-80°C).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or with heating.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂ and/or with heating.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.

-

Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 60°C, 80°C).

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.

Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagents/Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 80°C | Minimal degradation expected unless ester impurities are present. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 80°C | Potential for salt formation; degradation of ester impurities. |

| Oxidation | 3% - 30% H₂O₂, RT to 80°C | Oxidation of the butyl side chain; potential for N-oxide formation. |

| Thermal (Solid) | 60°C - 100°C | Potential for decarboxylation at higher temperatures. |

| Thermal (Solution) | 60°C - 100°C | Potential for decarboxylation and other solvent-assisted degradation. |

| Photolysis | ICH Q1B conditions | A variety of photoproducts, potentially involving the nitro group. |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Recommended Storage Conditions

Based on the general properties of benzoic acid derivatives, the following storage conditions are recommended for this compound to ensure its long-term stability[6][7][8]:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

-

Light: Protect from light by storing in an amber vial or a light-resistant container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

-

Container: Use a tightly sealed container to prevent moisture uptake.

Conclusion

The stability and appropriate storage of this compound are critical for its successful application in research and development. While specific data for this compound is lacking, a systematic approach employing forced degradation studies will provide the necessary information to understand its degradation profile and establish optimal storage conditions. The methodologies and principles outlined in this guide offer a robust framework for researchers to ensure the quality and integrity of this compound. It is imperative that these general protocols are validated specifically for this compound to generate reliable and accurate stability data.

References

- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 7. ehs.com [ehs.com]

- 8. justlonghealth.com [justlonghealth.com]

An In-depth Technical Guide on the Potential Hazards of 4-Butyl-3-nitrobenzoic Acid

Disclaimer: No specific toxicological data for 4-Butyl-3-nitrobenzoic acid has been found in the public domain. This guide is based on the known hazards of structurally similar nitrobenzoic acid derivatives and general toxicological principles. The information provided should be used as a preliminary guide for risk assessment and to inform the design of appropriate safety studies.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group and a butyl group on the benzoic acid backbone, suggests potential biological activity and associated hazards. This document provides a comprehensive overview of the anticipated hazards, drawing parallels from related nitroaromatic compounds, and outlines a recommended experimental strategy for a thorough toxicological evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid, this compound is anticipated to possess the following hazards.[1][2][3][4]

Table 1: Anticipated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

Note: The reproductive toxicity is inferred from animal studies on 4-nitrobenzoic acid.

Toxicological Data Summary (Inferred)

Quantitative toxicological data for this compound is not available. The following table summarizes data from related compounds to provide an estimate of its potential toxicity.

Table 2: Toxicological Data for Structurally Related Nitrobenzoic Acids

| Compound | Test | Species | Route | Value | Reference |

| 3-Nitrobenzoic acid | LD50 | Mouse | Intravenous | 640 mg/kg | Not available in search results |

| 4-Nitrobenzoic acid | LD50 | Rabbit | Dermal | 200 mg/kg | Not available in search results |

| 3-Methyl-4-nitrobenzoic acid | Acute Oral Toxicity | - | Oral | Category 4 | [5] |

| 3-Methyl-4-nitrobenzoic acid | Acute Dermal Toxicity | - | Dermal | Category 4 | [5] |

| 3-Methyl-4-nitrobenzoic acid | Acute Inhalation Toxicity | - | Inhalation | Category 4 | [5] |

| 4-Chloro-3-nitrobenzoic acid | Acute Oral Toxicity | - | Oral | May be harmful | [6][7] |

Proposed Experimental Protocols for Hazard Assessment

A comprehensive toxicological evaluation of this compound should be conducted to establish its safety profile. The following standard assays are recommended.

This initial screening assay provides a rapid assessment of the compound's toxicity to cells in culture.[8][9][10][11]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

-

This assay is used to assess the mutagenic potential of a chemical.[12][13][14][15][16]

-

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay determines if a chemical can induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.

-

Methodology:

-

Bacterial Strains: Use a set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

This in vivo test evaluates the potential of a substance to cause skin irritation or corrosion.[17][18][19][20][21]

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is assessed by scoring erythema (redness) and edema (swelling) at specified intervals.

-

Methodology:

-

Animal Model: Use healthy young adult albino rabbits.

-

Test Substance Application: Apply 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), to a small area (~6 cm²) of shaved skin on the back of the rabbit. Cover the application site with a gauze patch and semi-occlusive dressing.

-

Exposure: After a 4-hour exposure period, remove the dressing and any residual test substance.

-

Observation: Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and persistence of the skin reactions.

-

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[22][23][24][25][26]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Methodology:

-

Animal Model: Use healthy young adult albino rabbits.

-

Test Substance Instillation: Instill 0.1 g of the solid test substance into the conjunctival sac of one eye.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score the reactions of the cornea (opacity), iris, and conjunctiva (redness and chemosis).

-

Data Analysis: The scores are used to classify the substance's eye irritation potential.

-

Potential Signaling Pathways and Mechanism of Toxicity

While the specific signaling pathways affected by this compound are unknown, the toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates that can cause cellular damage.

The diagram above illustrates a plausible mechanism for the toxicity of this compound, which is common for many nitroaromatic compounds. Cellular nitroreductases can metabolize the nitro group to highly reactive nitroso and hydroxylamine intermediates. These intermediates can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The excessive production of ROS leads to oxidative stress, a condition that can damage cellular macromolecules including DNA, proteins, and lipids. This widespread cellular damage can ultimately lead to cellular dysfunction and trigger programmed cell death (apoptosis).

Experimental Workflow for Hazard Assessment

A structured workflow is essential for the systematic evaluation of the potential hazards of a new chemical entity like this compound.

This workflow begins with computational (in silico) predictions of toxicity, followed by a battery of in vitro tests to assess cytotoxicity and genotoxicity. If warranted, these are followed by in vivo studies to determine acute toxicity, skin and eye irritation, and potential for toxicity upon repeated exposure and to the reproductive system. The culmination of this data allows for a comprehensive hazard characterization and risk assessment.

Conclusion

While specific data for this compound is lacking, the available information on structurally related compounds suggests that it should be handled with caution. It is likely to be harmful if swallowed and to cause skin, eye, and respiratory irritation. Furthermore, the potential for reproductive toxicity cannot be ruled out. The experimental protocols and workflow outlined in this guide provide a robust framework for a thorough toxicological evaluation to definitively characterize the hazard profile of this compound and ensure its safe handling and use. It is imperative that appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, be used when handling this and other potentially hazardous chemicals. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. westliberty.edu [westliberty.edu]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sdfine.com [sdfine.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 15. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 20. ecetoc.org [ecetoc.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 24. nucro-technics.com [nucro-technics.com]

- 25. oecd.org [oecd.org]

- 26. ecetoc.org [ecetoc.org]

Methodological & Application

Application Notes and Protocols: 4-Butyl-3-nitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis. Its bifunctional nature, featuring a carboxylic acid handle for amide bond formation and other derivatizations, and a nitro group that can be readily transformed into an amino group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides an overview of its synthesis, key reactions, and potential applications, particularly in the context of medicinal chemistry and drug discovery. While direct literature on this compound is limited, its chemical behavior can be reliably inferred from closely related analogues.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₁H₁₃NO₄ | 223.23 | Not Reported |

| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 187-190 |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Not Reported |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Not Reported |

| 4-Butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | Not Reported |

Table 2: Representative Spectroscopic Data of Related Nitrobenzoic Acids.

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Bands (cm⁻¹) |

| 4-Methyl-3-nitrobenzoic acid | (DMSO-d6) δ: 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H)[1] | (DMSO-d6) δ: 166.84, 166.37, 164.38, 132.59, 127.83, 116.14[1] | Not Reported |

| 3-Nitrobenzoic acid | Not Reported | (CDCl₃) δ: 163.64, 147.43, 143.85, 120.09, 112.27[1] | Not Reported |

| 4-Phenyl-2-nitrobenzoic acid | (DMSO-d6, 400 MHz)[2] | (DMSO-d6, 100 MHz)[2] | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the nitration of substituted benzoic acids[3].

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Butylbenzoic acid

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1.0 equivalent of 4-butylbenzoic acid to 5 equivalents of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-butylbenzoic acid, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome: The nitration is expected to proceed with good yield, favoring the introduction of the nitro group at the position ortho to the butyl group and meta to the carboxylic acid, which is an activating and deactivating group, respectively.

Protocol 2: Reduction of the Nitro Group to Synthesize 4-Butyl-3-aminobenzoic Acid

This protocol describes a standard method for the reduction of an aromatic nitro group.

Reaction Scheme:

Caption: Reduction of the nitro group.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 1.0 equivalent of this compound in ethanol.

-

Add 3-5 equivalents of tin(II) chloride dihydrate and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Applications in the Synthesis of Heterocyclic Compounds

The resulting 3-amino-4-butylbenzoic acid is a key intermediate for the synthesis of various heterocyclic systems, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry[4][5].

Workflow for Benzimidazole Synthesis

The synthesis of benzimidazoles from o-phenylenediamine derivatives is a well-established and versatile reaction.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

Applications of 4-Butyl-3-nitrobenzoic Acid in Medicinal Chemistry: A Review of Available Data

Despite the interest in substituted nitrobenzoic acids as versatile intermediates in medicinal chemistry, specific applications and detailed biological data for 4-Butyl-3-nitrobenzoic acid remain largely undocumented in publicly available scientific literature. While this compound holds potential as a building block in drug discovery, a comprehensive analysis of its direct applications, quantitative biological activity, and associated experimental protocols is not currently possible. This document, therefore, summarizes the known applications of closely related 4-substituted-3-nitrobenzoic acid derivatives to provide a contextual understanding of the potential utility of this compound.

Introduction to 4-Substituted-3-Nitrobenzoic Acids in Medicinal Chemistry

Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of a variety of heterocyclic compounds with pharmacological relevance. The presence of the nitro group and the carboxylic acid functionality allows for diverse chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. Research on analogous compounds suggests that this class of molecules may possess anti-inflammatory, antimicrobial, and anticancer properties.

General Synthetic Approach

The synthesis of 4-substituted-3-nitrobenzoic acids typically involves the nitration of a corresponding 4-substituted benzoic acid. The general reaction scheme is presented below.

Figure 1. General synthetic scheme for 4-alkyl-3-nitrobenzoic acids.

Applications of Structurally Related Analogs

While specific data on this compound is lacking, studies on its close structural analogs provide insights into its potential areas of application in medicinal chemistry.

Anticancer Activity

One of the most explored therapeutic areas for this class of compounds is oncology. For instance, 4-methyl-3-nitrobenzoic acid was identified in a high-throughput screening as an inhibitor of cancer cell migration.[1] Subsequent studies on non-small cell lung cancer (NSCLC) cells demonstrated that this compound could inhibit epidermal growth factor (EGF)-induced chemotaxis and chemokinesis.[1] This suggests a potential mechanism of action involving the interference with signaling pathways that control cell motility, a critical process in cancer metastasis.

Intermediates for Pharmacologically Active Molecules

Several 4-substituted-3-nitrobenzoic acids serve as key intermediates in the synthesis of more complex, biologically active molecules. For example, 4-tert-Butylamino-3-nitrobenzoic acid has been synthesized and characterized as an intermediate for compounds of pharmacological interest.[2] Similarly, 4-Ethyl-3-nitrobenzoic acid is noted for its potential as a precursor for various pharmaceutical compounds.[3] The general workflow for utilizing these intermediates is depicted below.

Figure 2. General workflow for the use of 4-alkyl-3-nitrobenzoic acids as intermediates.

Physicochemical Properties of a Related Analog

To provide some context for the potential properties of this compound, the physicochemical data for the closely related 4-Ethyl-3-nitrobenzoic acid is summarized in the table below. The butyl group in the target compound would be expected to increase lipophilicity compared to the ethyl analog.

| Property | Value for 4-Ethyl-3-nitrobenzoic acid |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Melting Point | 150-152 °C |

| logP | 3.20 |

Experimental Protocols (General)

Due to the absence of specific experimental data for this compound, the following are generalized protocols based on the synthesis of related compounds.

General Procedure for the Synthesis of 4-Alkyl-3-nitrobenzoic Acids

Materials:

-

4-Alkylbenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add the 4-alkylbenzoic acid to the cooled sulfuric acid while stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the 4-alkylbenzoic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-alkyl-3-nitrobenzoic acid.

Conclusion

References

Application Notes and Protocols: 4-Butyl-3-nitrobenzoic Acid as a Versatile Building Block for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-3-nitrobenzoic acid is a valuable synthetic intermediate possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of a diverse range of novel compounds. The presence of the carboxylic acid, the nitro group, and the butyl substituent on the aromatic ring provides multiple reaction sites for chemical modification. This allows for the construction of complex molecules with potential applications in medicinal chemistry and materials science. Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically active heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a building block for the generation of novel amide derivatives. The potential anti-tumor activity of these derivatives is highlighted, drawing parallels with structurally similar compounds.

Synthesis of the Building Block: this compound

Proposed Experimental Protocol: Nitration of 4-Butylbenzoic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

4-Butylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-butylbenzoic acid in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove excess acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Dry the purified product under vacuum to yield this compound.

Logical Workflow for Synthesis:

Application Notes and Protocols for Reactions with 4-Butyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical modification of 4-Butyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various organic molecules with potential applications in drug development and materials science. The protocols focus on two fundamental transformations: the reduction of the nitro group to an amine and the subsequent esterification of the carboxylic acid.

Overview of Synthetic Pathway

The following diagram illustrates the two-step reaction sequence described in these protocols, starting from this compound to yield Methyl 4-butyl-3-aminobenzoate. This pathway is a common strategy for the synthesis of substituted aminobenzoate derivatives, which are valuable building blocks in medicinal chemistry.

Caption: Synthetic workflow for the preparation of Methyl 4-butyl-3-aminobenzoate.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Butyl-3-aminobenzoic Acid

This protocol describes the catalytic hydrogenation of this compound to 4-Butyl-3-aminobenzoic acid using palladium on carbon (Pd/C) as the catalyst. This method is generally high-yielding and clean.

Materials:

-

This compound

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Autoclave or hydrogenation apparatus

-

Filter paper

Procedure:

-

In a suitable autoclave, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.7 MPa).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 60°C) for the required reaction time (typically 10-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the system with nitrogen gas.

-

Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Butyl-3-aminobenzoic acid.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value | Reference |

| Typical Yield | 90-98% | [1][2] |

| Purity (HPLC) | >99% | [2] |

Protocol 2: Fischer Esterification of 4-Butyl-3-aminobenzoic Acid

This protocol details the synthesis of Methyl 4-butyl-3-aminobenzoate via an acid-catalyzed Fischer esterification of 4-Butyl-3-aminobenzoic acid.

Materials:

-

4-Butyl-3-aminobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 4-Butyl-3-aminobenzoic acid (1.0 eq) and anhydrous methanol.

-

Stir the mixture to dissolve the solid.

-

Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirring solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6-16 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acid. Continue adding until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-butyl-3-aminobenzoate.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value | Reference |

| Typical Yield | 77-87% | [3][4] |

Characterization of Products

The synthesized compounds can be characterized using standard analytical techniques. Below are the expected spectroscopic data based on analogous compounds.

4-Butyl-3-aminobenzoic Acid:

-

¹H NMR: Expect signals for the butyl group protons, aromatic protons, and the amine and carboxylic acid protons. The aromatic protons should appear as a complex splitting pattern.

-

¹³C NMR: Expect signals for the butyl carbons, the aromatic carbons, and the carboxyl carbon.[5]

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching.[5]

Methyl 4-butyl-3-aminobenzoate:

-

¹H NMR (CDCl₃): Expect signals for the methyl ester protons (~3.9 ppm), butyl group protons, and aromatic protons.[3][6]

-

¹³C NMR (CDCl₃): Expect signals for the methyl ester carbon (~52 ppm), butyl carbons, aromatic carbons, and the ester carbonyl carbon (~167 ppm).[3]

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.[7]

Disclaimer: These protocols are based on established chemical literature for similar compounds and should be adapted and optimized for this compound. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Applications of 4-Butyl-3-nitrobenzoic Acid Derivatives: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of various derivatives of 4-Butyl-3-nitrobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. These notes are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to synthetic methodologies, experimental procedures, and the biological evaluation of these compounds.

Introduction

This compound serves as a key intermediate for the synthesis of a wide range of derivatives, including amides and esters. The presence of the nitro group and the carboxylic acid functionality allows for diverse chemical modifications, leading to compounds with potential therapeutic applications. Notably, derivatives of substituted nitrobenzoic acids have demonstrated promising anticancer activity. This document outlines the synthesis of key derivatives and summarizes their biological evaluation.

Synthetic Pathways

The primary synthetic routes for deriving compounds from this compound involve the transformation of the carboxylic acid group into amides and esters, and potentially the modification of the aromatic ring via cross-coupling reactions. A general overview of these synthetic pathways is presented below.

Caption: General synthetic pathways for derivatives of this compound.

Experimental Protocols

Synthesis of 4-Substituted-3-nitrobenzamide Derivatives